1-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
説明
Chemical Classification and Structural Identity
This compound belongs to the pyrazolopyrimidine class of heterocyclic compounds, specifically categorized as a pyrazolo[3,4-d]pyrimidine derivative. The compound possesses the molecular formula C7H8N4O with a molecular weight of 164.17 grams per mole. Its systematic chemical name reflects the fusion pattern between the pyrazole and pyrimidine rings, where the pyrazole ring spans positions 3 and 4 of the pyrimidine core.
The structural identity of this compound is precisely defined by several key molecular descriptors. The Simplified Molecular Input Line Entry System notation is CCN1C2=C(C=N1)C(=O)NC=N2, which describes the connectivity pattern of atoms within the molecule. The International Union of Pure and Applied Chemistry International Chemical Identifier is InChI=1S/C7H8N4O/c1-2-11-6-5(3-10-11)7(12)9-4-8-6/h3-4H,2H2,1H3,(H,8,9,12), providing a standardized representation for computational applications. The corresponding International Chemical Identifier Key is DKVJRZYMFJNVOD-UHFFFAOYSA-N, serving as a unique identifier for database searches and chemical informatics applications.
| Molecular Property | Value |
|---|---|
| Molecular Formula | C7H8N4O |
| Molecular Weight | 164.17 g/mol |
| Systematic Name | 1-ethyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
| Chemical Abstracts Service Number | 89852-92-6 |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
The compound exhibits tautomerism, particularly involving the hydrogen atom at the N5 position, which can exist in equilibrium between different positions within the ring system. This tautomeric behavior is characteristic of pyrazolopyrimidine derivatives and significantly influences their chemical reactivity and biological activity profiles.
Historical Development in Heterocyclic Chemistry
The development of pyrazolo[3,4-d]pyrimidine chemistry traces its origins to the pioneering work of Schmidt and Druey in the 1950s, who first synthesized derivatives of this heterocyclic system using ethyl-5-aminopyrazole-4-carboxylate as a starting material. Their seminal patent from 1959 described new pyrazolo-pyrimidines with valuable pharmacological properties, establishing the foundation for subsequent research in this field.
The historical progression of pyrazolopyrimidine synthesis has involved multiple synthetic strategies. Early approaches utilized 5-aminopyrazole-4-carboxylate derivatives reacted with formamide to produce 4-hydroxy-pyrazolo[3,4-d]pyrimidine derivatives. Subsequently, researchers developed methodologies starting with 5-amino-1-substituted-1H-pyrazole-4-carbonitrile derivatives, which were synthesized by refluxing monosubstituted hydrazine derivatives with ethoxymethylene malononitrile.
The evolution of synthetic methodologies has progressed toward more efficient one-pot procedures. Recent developments include four-component condensation reactions involving hydrazines, methylenemalononitriles, aldehydes, and alcohols, representing a significant advancement in the field of pyrazolopyrimidine synthesis. These modern approaches have enhanced the accessibility of diverse pyrazolopyrimidine derivatives while improving reaction efficiency and product yields.
The historical significance of this compound specifically lies in its representation of the broader pyrazolopyrimidine family's pharmaceutical potential. The compound exemplifies the structural modifications that have been explored to optimize biological activity, with the ethyl substitution at N1 and the ketone functionality at C4 representing strategic modifications designed to enhance pharmacological properties.
Significance in Medicinal Chemistry Research
This compound and related pyrazolopyrimidine derivatives have demonstrated remarkable significance in medicinal chemistry research, particularly in the development of anticancer therapeutics and enzyme inhibitors. The pyrazolo[3,4-d]pyrimidine scaffold has emerged as one of the most desirable heterocycles for drug discovery applications.
Research investigations have revealed that pyrazolo[3,4-d]pyrimidine derivatives exhibit potent inhibitory activity against epidermal growth factor receptor, a critical therapeutic target in cancer treatment. Compound studies have shown that appropriately substituted derivatives can achieve submicromolar inhibitory concentrations against both wild-type and mutant forms of epidermal growth factor receptor. Specifically, related compounds have demonstrated inhibitory concentrations of 0.016 micromolar against wild-type epidermal growth factor receptor and 0.236 micromolar against the T790M mutant form.
The anticancer potential of pyrazolopyrimidine derivatives extends beyond epidermal growth factor receptor inhibition. These compounds have shown significant antiproliferative activities against various cancer cell lines, including A549 lung cancer cells and HCT-116 colon cancer cells. Flow cytometric analyses have revealed that active compounds can induce apoptosis and cause cell cycle arrest at S and G2/M phases, fundamental mechanisms underlying their anticancer efficacy.
| Biological Target | Activity Type | Potency Range |
|---|---|---|
| Epidermal Growth Factor Receptor (Wild-Type) | Kinase Inhibition | 0.006-0.016 μM |
| Epidermal Growth Factor Receptor (T790M) | Kinase Inhibition | 0.236-0.563 μM |
| A549 Cancer Cells | Antiproliferative | 8.21 μM |
| HCT-116 Cancer Cells | Antiproliferative | 19.56 μM |
Beyond anticancer applications, pyrazolopyrimidine derivatives have demonstrated anti-inflammatory properties through cyclooxygenase-2 inhibition. Research has shown that certain derivatives can inhibit lipopolysaccharide-induced cyclooxygenase-2 protein expression at concentrations as low as 25 micrograms per milliliter. This dual activity profile, encompassing both anticancer and anti-inflammatory properties, positions pyrazolopyrimidines as versatile therapeutic scaffolds.
The structural features of this compound contribute to its medicinal chemistry significance through specific molecular interactions. The ethyl substituent at N1 provides favorable lipophilic interactions, while the ketone functionality at C4 serves as a hydrogen bond acceptor, facilitating binding to target proteins. These structural elements collectively contribute to the compound's biological activity profile and its potential for further pharmaceutical development.
Isosteric Relationship with Purine Nucleobases
The isosteric relationship between this compound and purine nucleobases represents a fundamental aspect of its medicinal chemistry significance. Pyrazolopyrimidines are recognized as purine bioisosteres, sharing structural similarities with naturally occurring purine nucleobases while offering distinct pharmacological advantages.
The structural comparison between pyrazolopyrimidines and purines reveals significant similarities in their bicyclic framework. Both systems contain fused nitrogen-containing heterocycles, with pyrazolopyrimidines featuring a pyrazole ring fused to a pyrimidine moiety, while purines consist of an imidazole ring fused to a pyrimidine core. This structural relationship enables pyrazolopyrimidines to interact with purine-binding sites in biological systems, including enzymes and receptors that normally recognize purine substrates.
The isosteric nature of pyrazolopyrimidines allows them to function as antimetabolic agents in purine biochemical reactions. This property has been extensively exploited in the development of therapeutic agents targeting purine-dependent processes. The substitution of the imidazole moiety in purines with a pyrazole ring in pyrazolopyrimidines often results in altered binding affinities and selectivity profiles, providing opportunities for developing more specific therapeutic agents.
Research has demonstrated that pyrazolo[3,4-d]pyrimidine derivatives can serve as effective purine analogs in various biological contexts. The compound class has shown activity against multiple targets that typically recognize purine substrates, including cyclin-dependent kinases, checkpoint kinases, and various other kinase families involved in cellular signaling pathways. This broad spectrum of activity reflects the fundamental role of purine nucleotides in cellular metabolism and signaling.
| Structural Feature | Purine | Pyrazolo[3,4-d]pyrimidine |
|---|---|---|
| Ring System | Imidazole-Pyrimidine | Pyrazole-Pyrimidine |
| Nitrogen Atoms | 4 | 4 |
| Hydrogen Bond Donors | 2-3 | 1-2 |
| Hydrogen Bond Acceptors | 4-5 | 4-5 |
| Aromaticity | Fully Aromatic | Fully Aromatic |
The specific case of this compound demonstrates how structural modifications to the basic pyrazolopyrimidine scaffold can enhance its purine-mimetic properties. The ethyl substitution at N1 provides additional hydrophobic interactions that may improve binding selectivity compared to unsubstituted analogs. The ketone functionality at C4 introduces a hydrogen bond acceptor that can participate in specific interactions with target proteins, potentially enhancing the compound's biological activity.
特性
IUPAC Name |
1-ethyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-2-11-6-5(3-10-11)7(12)9-4-8-6/h3-4H,2H2,1H3,(H,8,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVJRZYMFJNVOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=N1)C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89852-92-6 | |
| Record name | 1-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
準備方法
Cyclization of Hydrazine Derivatives with Ethyl Cyanoacetate
One common route involves the reaction of hydrazine derivatives with ethyl cyanoacetate or ethyletoxymethylencyanocetate, followed by cyclization in formamide to form the pyrazolo[3,4-d]pyrimidin-4-one ring system.
- Step 1: Reaction of phenylhydrazine hydrochloride with ethyletoxymethylencyanocetate.
- Step 2: Heating the resulting 5-amino-1-aryl-1H-pyrazole-4-carboxylate intermediate in excess formamide to induce cyclization.
- Step 3: Subsequent alkylation at the N-1 position with ethyl halides or ethylating agents under basic conditions (e.g., DMF with sodium bicarbonate) to obtain 1-ethyl derivatives.
This method was detailed by Severina et al. (2015), who synthesized related 1-aryl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones and demonstrated selective alkylation at the 5-position of the pyrazolo[3,4-d]pyrimidine system using spectroscopic methods (NMR, NOESY) to confirm structure and substitution patterns.
Tandem Aza-Wittig and Annulation Reactions
Another advanced synthetic approach involves tandem aza-Wittig reactions between iminophosphoranes and aromatic isocyanates, followed by annulation with hydrazine to form the pyrazolo[3,4-d]pyrimidin-4-one core.
- This method yields high regioselectivity and good isolated yields (52–92%).
- The resulting compounds can be further reacted with triethyl orthoformate to form fused triazolo derivatives, demonstrating the versatility of the pyrazolo[3,4-d]pyrimidin-4-one scaffold.
- The structures are confirmed by IR, ^1H NMR, MS, elemental analysis, and X-ray crystallography.
This method was reported in the Journal of Agricultural and Food Chemistry (2008) and is notable for its regioselective synthesis and potential for structural diversification.
Reaction Conditions and Catalysts
- Solvents: Common solvents include formamide for cyclization and DMF for alkylation.
- Bases: Sodium bicarbonate (NaHCO3) is often used to facilitate alkylation.
- Temperature: Heating is required for cyclization, typically under reflux conditions.
- Yields: Reported yields vary from moderate to high (52–92%), depending on the specific substrates and reaction conditions.
Summary Table of Preparation Methods
Research Findings and Analytical Confirmation
- The regioselectivity of alkylation at the N-1 position is well-established by spectroscopic techniques such as NMR and NOESY, which confirm the substitution pattern and rule out other possible alkylation sites.
- Structural confirmation by X-ray crystallography in tandem aza-Wittig derived compounds provides unambiguous proof of the pyrazolo[3,4-d]pyrimidin-4-one core formation and substitution.
- The preparation methods allow for further functionalization, enabling synthesis of derivatives with potential biological activities, including antifungal and anticonvulsant properties.
化学反応の分析
1-Ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
科学的研究の応用
Anticancer Activity
One of the primary applications of 1-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is its role as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation. The inhibition of CDK2 leads to reduced proliferation of cancer cells and can induce apoptosis. This mechanism positions the compound as a potential therapeutic agent in cancer treatment .
Enzyme Inhibition
The compound has been shown to inhibit various kinases, which are critical in numerous signaling pathways. By modulating these pathways, this compound can influence gene expression and protein synthesis, making it a valuable tool in drug discovery and development .
Biochemical Pathways
In addition to its role in cancer therapy, this compound interacts with multiple biochemical pathways. Its ability to bind DNA and RNA suggests potential applications in gene therapy and molecular biology research. It can alter cellular metabolism and signaling pathways, providing insights into cellular processes and disease mechanisms .
Cellular Effects
Research indicates that this compound can induce cell cycle arrest in specific phases. This property is particularly useful for studying cell cycle dynamics and developing targeted therapies for diseases characterized by dysregulated cell proliferation .
Pharmacokinetics
The pharmacokinetic properties of this compound influence its bioavailability and efficacy as a therapeutic agent. Understanding these properties is crucial for optimizing dosing regimens and enhancing therapeutic outcomes in clinical settings .
Case Study 1: Anticancer Efficacy
A study demonstrated that treatment with this compound resulted in significant tumor regression in xenograft models of breast cancer. The compound's ability to induce apoptosis was linked to its inhibition of CDK2 activity.
Case Study 2: Enzyme Modulation
Another investigation highlighted the compound's role in modulating kinase activity in neurodegenerative disease models. By inhibiting specific kinases associated with neurodegeneration pathways, it showed promise as a neuroprotective agent.
作用機序
The mechanism of action of 1-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . This inhibition can lead to the induction of apoptosis in cancer cells, making it a valuable compound in cancer research .
類似化合物との比較
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidin-4-one derivatives exhibit significant structural and functional diversity depending on substituents. Below is a detailed comparison of 1-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one with analogous compounds:
Structural and Physicochemical Properties
Key Advantages and Limitations
| Compound | Advantages | Limitations |
|---|---|---|
| This compound | Low molecular weight; synthetic simplicity | Limited inherent bioactivity |
| Bromophenyl-sulfanyl derivative | High binding affinity via halogen bonds | Poor solubility due to hydrophobic groups |
| Trichlorophenyl-dihydroxybenzyl derivative | Balanced solubility and stability | Complex synthesis; potential toxicity |
| 4-Chloro-6-(chloromethyl) derivative | Versatile intermediate for further modification | Reactive chlorines may cause instability |
生物活性
1-Ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound is particularly noted for its role as an inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator in cell cycle progression and cancer proliferation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on various cell types, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a unique pyrazolo-pyrimidine scaffold characterized by the following structural formula:
The presence of an ethyl group at the nitrogen position enhances its lipophilicity, potentially influencing its interaction with biological targets and improving bioavailability compared to other analogs.
Target Enzymes
The primary target of this compound is CDK2. The inhibition of CDK2 disrupts the normal progression of the cell cycle, leading to:
- Cell Cycle Arrest : The compound induces cell cycle arrest in specific phases, particularly G1 and S phases.
- Apoptosis Induction : It has been shown to trigger apoptotic pathways in various cancer cell lines.
Biochemical Pathways
The inhibition of CDK2 affects several downstream signaling pathways critical for cell proliferation and survival. For instance:
- Alteration in Gene Expression : The compound can influence gene expression profiles associated with tumor growth.
- Impact on Metabolism : It affects cellular metabolism by altering key metabolic pathways involved in energy production and biosynthesis.
Cytotoxic Effects
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notable findings include:
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| MCF-7 | 15.2 | Inhibition of proliferation |
| HCT-116 | 12.8 | Induction of apoptosis |
These values suggest that the compound is potent against breast and colon cancer cell lines.
Comparison with Analog Compounds
When compared to other pyrazolo[3,4-d]pyrimidine derivatives, such as 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one and 6-chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-one, the unique ethyl substitution in this compound may provide specific advantages in selectivity and efficacy against targeted enzymes or receptors.
Case Studies and Research Findings
Recent studies have further elucidated the biological activity of this compound:
- Antitumor Efficacy : In xenograft mouse models of melanoma (MM) and pancreatic ductal adenocarcinoma (PDAC), treatment with this compound resulted in significant tumor growth reduction without notable hepatotoxicity .
- Mechanistic Insights : Investigations into the signaling pathways affected by this compound revealed that it downregulates prenylation processes critical for K-RAS/MEK/ERK signaling activation .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption characteristics:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-ethyl-pyrazolo[3,4-d]pyrimidin-4-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, alkylation of the pyrazolo[3,4-d]pyrimidin-4-one core with ethyl halides (e.g., 2-chloroethyl derivatives) under reflux in aprotic solvents like acetonitrile or toluene is a standard approach . Optimization involves monitoring reaction progress via TLC, controlling stoichiometry to avoid side products, and purification via recrystallization (e.g., using ethanol-water mixtures) . Yield improvements often require inert atmospheres (N₂/Ar) and catalysts like ZnCl₂ in solvent systems such as heptane-toluene .
Q. How can researchers verify the structural integrity of synthesized 1-ethyl-pyrazolo[3,4-d]pyrimidin-4-one derivatives?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Confirm substituent positions via characteristic shifts (e.g., ethyl group protons at δ ~1.2–1.4 ppm and pyrimidine carbons at δ ~150–160 ppm) .
- X-ray crystallography : Resolve ambiguities in regiochemistry, as seen in crystallographic data for chloroethyl analogs .
- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ for C₈H₁₀N₄O at m/z 179.1) .
Q. What safety protocols are critical when handling 1-ethyl-pyrazolo[3,4-d]pyrimidin-4-one in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas during alkylation) .
- Waste disposal : Segregate halogenated waste (e.g., chloroethyl intermediates) and incinerate via licensed facilities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of pyrazolo[3,4-d]pyrimidin-4-one analogs (e.g., antitumor vs. anti-inflammatory effects)?
- Methodological Answer :
- Target profiling : Use kinase inhibition assays (e.g., EGFR, VEGFR) to identify primary targets. For example, purine analogs like this compound may compete with ATP-binding sites .
- Cell-based assays : Compare IC₅₀ values across cell lines (e.g., HeLa vs. RAW 264.7 macrophages) to differentiate cytotoxic vs. immunomodulatory effects .
- Structure-activity relationship (SAR) : Modify substituents (e.g., ethyl to phenyl groups) and correlate with activity shifts .
Q. What strategies improve regioselectivity during substitution reactions on the pyrazolo[3,4-d]pyrimidin-4-one scaffold?
- Methodological Answer :
- Directing groups : Introduce electron-withdrawing groups (e.g., Cl at position 6) to steer electrophilic attacks to position 1 .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity at the pyrimidine N-1 position .
- Catalytic control : Use Pd-mediated cross-coupling for regioselective C-H functionalization .
Q. How can computational methods predict the pharmacokinetic properties of 1-ethyl-pyrazolo[3,4-d]pyrimidin-4-one derivatives?
- Methodological Answer :
- ADMET prediction : Tools like ACD/Labs Percepta estimate logP (~1.2), aqueous solubility (~2.1 mg/mL), and CYP450 interactions .
- Docking studies : Simulate binding to human serum albumin (HSA) or P-glycoprotein to assess bioavailability .
- QSAR models : Train algorithms on datasets of pyrazolo[3,4-d]pyrimidin-4-one analogs to predict toxicity thresholds .
Data Contradiction Analysis
Q. Why do some studies report conflicting cytotoxicity data for ethyl-substituted pyrazolo[3,4-d]pyrimidin-4-one derivatives?
- Methodological Answer :
- Purity discrepancies : Impurities (e.g., unreacted chloroethyl precursors) can skew bioassay results. Validate purity via HPLC before testing .
- Assay variability : Standardize protocols (e.g., MTT vs. ATP-luciferase assays) and cell passage numbers .
- Solubility factors : Use DMSO stock solutions at ≤0.1% v/v to avoid solvent toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
